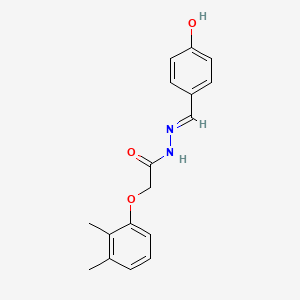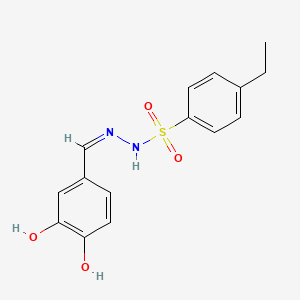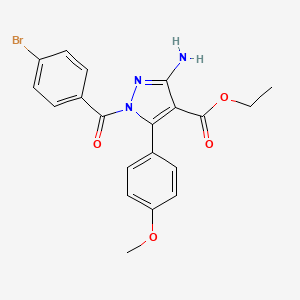
ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a selective cannabinoid receptor antagonist that was developed as an anti-obesity drug. The compound was first synthesized in the 1990s by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006. However, due to its adverse effects on mental health, it was later withdrawn from the market.
Mécanisme D'action
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate acts as an inverse agonist at the cannabinoid type 1 (CB1) receptor, which is mainly expressed in the brain and peripheral tissues. The CB1 receptor plays a crucial role in regulating appetite, energy metabolism, and reward pathways. By blocking this receptor, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate reduces the activity of the endocannabinoid system, which is overactive in obese individuals.
Biochemical and Physiological Effects
The primary biochemical effect of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is the inhibition of CB1 receptor signaling, which leads to decreased food intake and weight loss in animal models and humans. The compound has also been shown to improve insulin sensitivity, lipid metabolism, and liver function in obese individuals. However, these effects are accompanied by adverse effects on mental health, such as depression, anxiety, and suicidal ideation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is a useful tool for studying the role of the endocannabinoid system in various physiological processes, including appetite regulation, energy metabolism, and addiction. The compound has been used in numerous animal studies to elucidate the mechanisms underlying these processes. However, the adverse effects of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate on mental health limit its usefulness in clinical research.
Orientations Futures
Despite its withdrawal from the market, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate remains a promising compound for further research. Future studies could focus on developing safer and more selective CB1 receptor antagonists with fewer adverse effects. Additionally, the potential therapeutic applications of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate in neurodegenerative diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the role of the endocannabinoid system in other physiological processes, such as pain perception and immune function, could be investigated using ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate as a tool.
Méthodes De Synthèse
The synthesis of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate involves several steps, including the condensation of ethyl 3-piperidinecarboxylate with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 3-phenylpropanoyl chloride in the presence of triethylamine to yield ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and neurodegenerative diseases. The compound has been shown to block the effects of cannabinoids on the central nervous system, thereby reducing appetite and food intake in animal models and humans.
Propriétés
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-6-10-20-8-4-3-5-9-20)14-7-17-25(19-23)18-21-11-15-24-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFDLHVLJZYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
![2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121364.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)


![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
